

Discovery and history of 2-(4-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

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An In-depth Technical Guide to 3-methyl-2-(4-methylphenyl)morpholine (4-MPM)

Introduction and History

3-methyl-2-(4-methylphenyl)morpholine, commonly known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.[1]

Phenmetrazine itself was introduced as an anorectic medication in the 1950s.[1] 4-MPM is a structural analog of phenmetrazine with a methyl group added to the para position of the phenyl ring.[2]

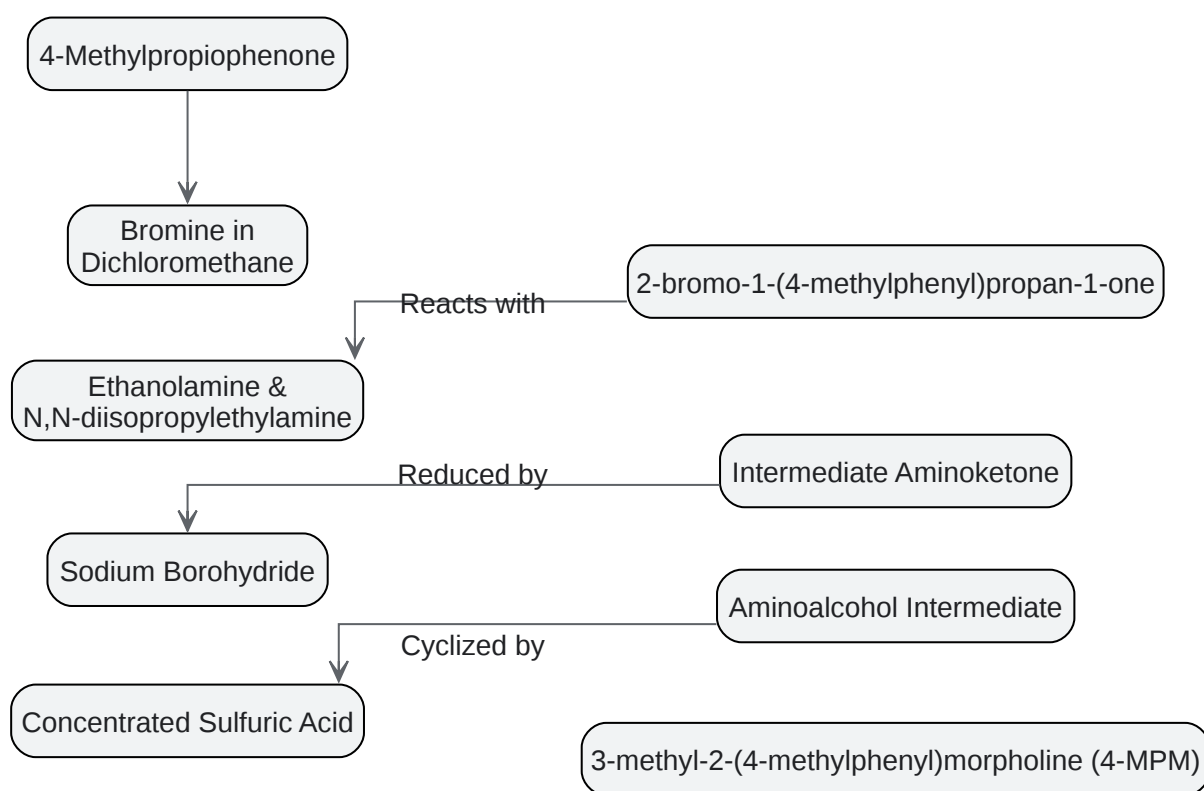
This compound emerged on the recreational drug market as a new psychoactive substance (NPS).[1][2] It was first formally identified in Slovenia in 2015 and was notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in October of the same year.[2][3] 4-MPM is also referred to by the code PAL-747.[1][4] Research into phenmetrazine analogs, including 4-MPM, has been documented in patent applications, such as one by Blough et al. in 2011.[1]

Pharmacologically, 4-MPM acts as a monoamine transporter substrate, stimulating the release of dopamine, norepinephrine, and serotonin.[1][2] Its notable affinity for the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta-isomers that have more traditional stimulant properties akin to phenmetrazine.[1][2]

Synthesis

The synthesis of 3-methyl-2-(4-methylphenyl)morpholine is a multi-step process that starts from 4-methylpropiophenone.[1][2] The overall yield for this synthesis is noted to be low, around 1% from the initial bromoketone.[2]

Synthesis Workflow



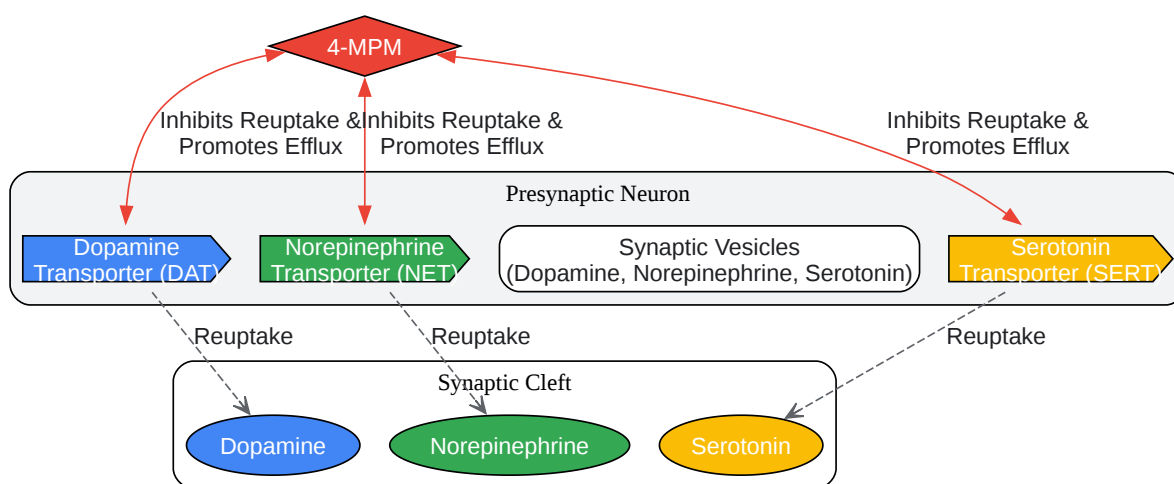
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Caption: Synthetic pathway for 3-methyl-2-(4-methylphenyl)morpholine (4-MPM).

Pharmacology and Mechanism of Action

4-MPM functions as a non-selective releaser of monoamine neurotransmitters.[2] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Its mechanism involves inhibiting the reuptake of these neurotransmitters and promoting their release from the presynaptic neuron.[1][5] This increase in synaptic concentrations of dopamine, norepinephrine, and serotonin is responsible for its stimulant and potential entactogenic effects.[1][4] The pharmacological profile of 4-MPM, particularly its potent activity at the serotonin transporter, suggests effects that may be similar to MDMA.[1][5]

Monoamine Transporter Interaction



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Caption: Mechanism of action of 4-MPM at the monoamine transporters.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of 4-MPM at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Uptake Inhibition

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)
4-MPM	1926	1933	408

Data sourced from in vitro transporter assays in rat brain synaptosomes.[\[2\]](#)

Table 2: Monoamine Transporter Release

Compound	DAT EC ₅₀ (nM)	NET EC ₅₀ (nM)	SERT EC ₅₀ (nM)
4-MPM	227	62	86

Data sourced from in vitro transporter assays in rat brain synaptosomes.[\[2\]](#)

Experimental Protocols

Synthesis of 3-methyl-2-(4-methylphenyl)morpholine

The synthesis is adapted from the procedure described by McLaughlin et al.[\[1\]](#)

- **Bromination:** A solution of bromine (27 mmol) in dichloromethane is slowly added to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[\[1\]](#)[\[2\]](#)
- **Amination:** The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)-propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[\[1\]](#)
- **Reduction:** The intermediate from the previous step is reduced using sodium borohydride to form the corresponding alcohol.[\[1\]](#)
- **Cyclization:** The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization, forming the morpholine ring and yielding 3-methyl-2-(4-methylphenyl)morpholine.[\[1\]](#)[\[2\]](#)

- Purification: The crude product is purified using preparative thin-layer chromatography on silica gel.[2]

In Vitro Monoamine Transporter Assays

These assays were conducted using rat brain synaptosomes to determine the ability of 4-MPM to inhibit uptake or stimulate the release of radiolabeled neurotransmitters.[1][5]

- Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
- Uptake Inhibition Assay:
 - Varying concentrations of 4-MPM are incubated with the synaptosomes.
 - A tritiated substrate ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ norepinephrine, or $[^3\text{H}]$ 5-HT) is added at a specific concentration (e.g., 5 nM for $[^3\text{H}]$ dopamine and $[^3\text{H}]$ 5-HT, 10 nM for $[^3\text{H}]$ norepinephrine).[1]
 - The incubation is carried out under conditions optimized for each specific transporter (DAT, NET, or SERT).[1]
 - The amount of radiolabeled substrate taken up by the synaptosomes is measured, and the concentration of 4-MPM that inhibits 50% of the uptake (IC_{50}) is calculated.[1]
- Release Assay:
 - Synaptosomes are preloaded with a tritiated substrate.
 - The preloaded synaptosomes are then exposed to various concentrations of 4-MPM.
 - The amount of radiolabeled substrate released from the synaptosomes is measured.
 - The effective concentration of 4-MPM that causes 50% of the maximal release (EC_{50}) is determined.[2]

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